![molecular formula C6H14N2O B13258767 5-[(Methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13258767.png)
5-[(Methylamino)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylamino)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C6H14N2O It is a pyrrolidine derivative, characterized by the presence of a methylamino group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]pyrrolidin-3-ol typically involves the reaction of pyrrolidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Pyrrolidine, formaldehyde, methylamine.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.
Procedure: Pyrrolidine is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
5-[(Methylamino)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the methylamino and hydroxyl groups.
N-Methylpyrrolidine: Similar structure but without the hydroxyl group.
3-Hydroxypyrrolidine: Lacks the methylamino group.
Uniqueness
5-[(Methylamino)methyl]pyrrolidin-3-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-3-5-2-6(9)4-8-5/h5-9H,2-4H2,1H3 |
InChI Key |
CIDWDUWMJGQNGD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


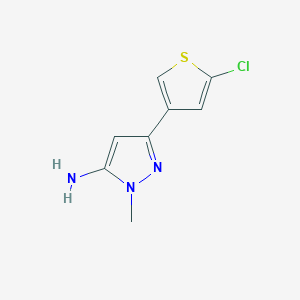
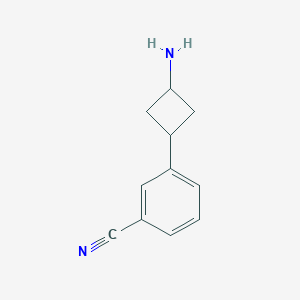
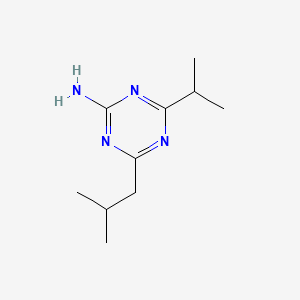
amine](/img/structure/B13258698.png)
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
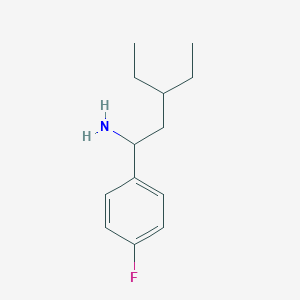
![2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258711.png)

![2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13258718.png)
![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
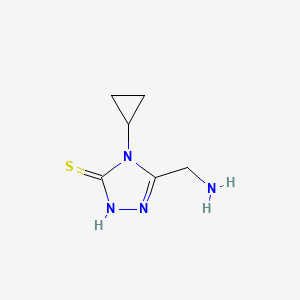
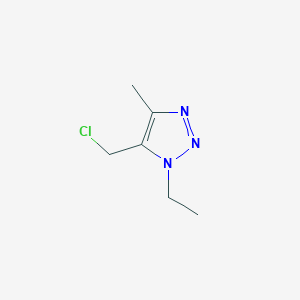
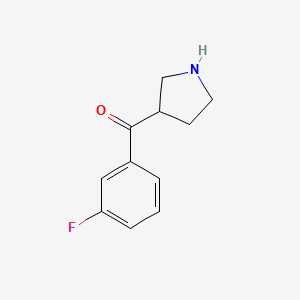
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13258743.png)
